molecular formula C7H9N3 B14074236 4-Cyclopropylpyrimidin-5-amine

4-Cyclopropylpyrimidin-5-amine

Cat. No.: B14074236
M. Wt: 135.17 g/mol
InChI Key: PKBQYSVVBPEHBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclopropylpyrimidin-5-amine is a heterocyclic compound that features a pyrimidine ring substituted with a cyclopropyl group at the 4-position and an amine group at the 5-position. Pyrimidines are a class of nitrogen-containing heterocycles that are widely recognized for their biological and pharmaceutical significance. The unique structural features of this compound make it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropylpyrimidin-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-cyclopropyl-2,6-diaminopyrimidine with suitable reagents to introduce the amine group at the 5-position . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropylpyrimidin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

Scientific Research Applications

4-Cyclopropylpyrimidin-5-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 4-Cyclopropylpyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to downstream effects on metabolic pathways and cellular processes .

Comparison with Similar Compounds

  • 4-Cyclopropylpyrimidin-4-amine
  • 6-Cyclopropylpyrimidin-4-amine
  • 4-Cyclopropylpyrimidin-2-amine

Comparison: 4-Cyclopropylpyrimidin-5-amine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to other cyclopropyl-substituted pyrimidines, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for targeted research and development .

Properties

Molecular Formula

C7H9N3

Molecular Weight

135.17 g/mol

IUPAC Name

4-cyclopropylpyrimidin-5-amine

InChI

InChI=1S/C7H9N3/c8-6-3-9-4-10-7(6)5-1-2-5/h3-5H,1-2,8H2

InChI Key

PKBQYSVVBPEHBE-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC=NC=C2N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.